molecular formula C19H23NO2 B1360984 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline CAS No. 29903-68-2

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline

Cat. No. B1360984
CAS RN: 29903-68-2
M. Wt: 297.4 g/mol
InChI Key: ZSTCPHVBMNDKEB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . A novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .


Molecular Structure Analysis

The molecular formula of this compound is C19H23NO2 . The InChI string is InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17 (16 (15)13-19 (18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3 .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Derivatives

  • 1-Phenethyl-2, 4-propano-6, 7-dimethoxy-1, 2, 3, 4-tetrahydroisoquinolines, structurally related to 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline, have been synthesized and studied for their chemical properties (Oine, Kugita, & Takeda, 1963).
  • Investigations into the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides led to the synthesis of 2-Oxopyrimido[4,3-a]isoquinoline derivatives (Granik et al., 1982).

Catalysis and Ligand Properties

  • A derivative, [(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol hydrate, has been used in catalysis as ligands or their precursors, showing significance in the field of chemical synthesis (Chakka et al., 2011).

Analgesic and Anti-Inflammatory Effects

  • 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has demonstrated significant analgesic and anti-inflammatory effects in preclinical studies (Rakhmanova et al., 2022).

Biochemistry and Pharmacology

  • The compound has been studied for its potential in modulating the dopamine and serotonergic systems, indicating its relevance in neurological research and pharmacology (Rakhmanova et al., 2022).

Structural Analysis and Crystallography

  • In-depth structural analysis and crystallographic studies have been conducted on various derivatives of this compound, contributing to a better understanding of their molecular geometry and potential applications in material science (Naicker et al., 2011).

Mechanism of Action

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-phenethylisoquinoline has been shown to interact with P-gp, a protein that plays a crucial role in multidrug resistance . It is a substrate for P-gp .

properties

IUPAC Name

6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCPHVBMNDKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952358
Record name 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29903-68-2
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029903682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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